Product packaging for Benzyl 4-cyanobenzoate(Cat. No.:CAS No. 18693-97-5)

Benzyl 4-cyanobenzoate

Cat. No.: B178165
CAS No.: 18693-97-5
M. Wt: 237.25 g/mol
InChI Key: GIDNRRAOOBZPAB-UHFFFAOYSA-N
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Description

Contextualization of Ester Compounds in Contemporary Chemical Research

Esters are a vital class of organic compounds, characterized by a carbonyl center attached to two oxygen atoms, one of which is further bonded to an alkyl or aryl group. ebsco.com Their prevalence is widespread, occurring naturally in fruits, flowers, fats, and oils, where they often contribute to characteristic fragrances and flavors. solubilityofthings.comwikipedia.org Industrially, esters are indispensable, serving as high-grade solvents, plasticizers, and the building blocks for polymers like polyesters. wikipedia.orgmedium.com In the pharmaceutical sector, many drugs are formulated as esters to enhance their stability or to enable their function as prodrugs, which are activated within the body through hydrolysis. medium.com The versatility of esters as key intermediates in organic synthesis allows for the construction of complex molecules, making them a cornerstone of modern chemical research. solubilityofthings.com

Significance of Aromatic Esters in Advanced Chemical Synthesis and Functional Materials Development

Aromatic esters, which contain an ester functional group attached to an aromatic ring, possess unique properties that make them particularly valuable in advanced chemical applications. numberanalytics.comnumberanalytics.com The presence of the aromatic ring often imparts greater thermal stability and different solubility characteristics compared to their aliphatic counterparts. numberanalytics.com These compounds are crucial intermediates in the synthesis of a wide array of products, including pharmaceuticals, agrochemicals, and specialty polymers. numberanalytics.comnumberanalytics.com In the realm of materials science, aromatic esters are fundamental to the production of high-performance polymers and liquid crystals. numberanalytics.commdpi.com Their rigid structures and potential for intermolecular interactions make them ideal candidates for the development of novel functional materials with specific optical, electronic, or thermal properties. mdpi.com Research into aromatic esters continues to yield innovative materials for applications ranging from data storage to advanced display technologies. mdpi.com

Research Scope and Objectives Pertaining to Benzyl (B1604629) 4-cyanobenzoate (B1228447) as a Model System

Benzyl 4-cyanobenzoate serves as an exemplary model system for investigating the synthesis, properties, and reactivity of aromatic esters. Its structure, featuring a benzyl group and a cyano-substituted phenyl ring linked by an ester functional group, provides a platform for exploring the interplay of different chemical moieties. The primary objectives of this article are to delve into the detailed research findings related to this compound, including its synthesis and chemical properties. By focusing on this specific compound, this article aims to provide a thorough and scientifically accurate overview that highlights its role and potential in advanced chemical research.

Detailed Research Findings

Synthesis of this compound

The synthesis of this compound has been achieved through various methods, with esterification being a common approach. One documented synthesis involves the reaction of 4-cyanobenzoyl chloride with benzyl alcohol. chemsrc.com Another reported method is the oxidative esterification of carboxylic acids with benzylic hydrocarbons, which has been shown to produce this compound in good yield. rsc.org A patent describes its preparation with a 96% yield, resulting in a colorless gum. googleapis.com

Table 1: Selected Synthesis Methods for this compound

Starting MaterialsReagents/ConditionsYieldReference
4-Cyanobenzoyl chloride, Benzyl alcoholNot specified~99% chemsrc.com
Carboxylic acid, Benzylic hydrocarbonIonic liquid catalyst80% rsc.org
Not specifiedNot specified96% googleapis.com

Chemical and Physical Properties

This compound is a white solid with a melting point reported to be between 58-59 °C. rsc.org Its molecular formula is C15H11NO2, and it has a molecular weight of 237.25 g/mol . chemsrc.comnih.gov Spectroscopic data, including ¹H NMR and ¹³C NMR, have been used to characterize the compound. rsc.orggoogleapis.com The infrared spectrum shows characteristic peaks for the cyano and ester functional groups. googleapis.com

Table 2: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C15H11NO2 chemsrc.comnih.gov
Molecular Weight 237.25 g/mol chemsrc.comnih.gov
Melting Point 58-59 °C rsc.org
Appearance White solid rsc.org
CAS Number 18693-97-5 chemsrc.comchemicalbook.com

Research Applications

This compound is a subject of interest in various research areas. For instance, it has been used in studies involving base-free hydration of nitriles. researchgate.net Its structural similarity to other biologically active benzoate (B1203000) esters suggests its potential as a lead compound in medicinal chemistry. The cyano group and the aromatic rings provide sites for further chemical modification, making it a versatile building block in organic synthesis for creating more complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11NO2 B178165 Benzyl 4-cyanobenzoate CAS No. 18693-97-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl 4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c16-10-12-6-8-14(9-7-12)15(17)18-11-13-4-2-1-3-5-13/h1-9H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIDNRRAOOBZPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342508
Record name Benzyl 4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18693-97-5
Record name Benzyl 4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Mechanistic Investigations

Established and Emerging Synthetic Routes for Benzyl (B1604629) 4-cyanobenzoate (B1228447)

The creation of the ester linkage in benzyl 4-cyanobenzoate is the central challenge addressed by several synthetic strategies. These methodologies primarily involve the reaction of a benzyl precursor with a 4-cyanobenzoic acid derivative.

Esterification Reactions Utilizing Benzyl Precursors and 4-Cyanobenzoic Acid

The most direct and conventional method for synthesizing this compound is the esterification of 4-cyanobenzoic acid with a benzyl precursor. A common approach involves the reaction of 4-cyanobenzoic acid with benzyl bromide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). beilstein-journals.org Another variation is the reaction of 4-cyanobenzoic acid with benzyl alcohol. smolecule.com This classic acid-catalyzed esterification, while fundamental, often requires conditions that may not be suitable for sensitive functional groups.

ReactantsReagents/ConditionsProductReference
4-Cyanobenzoic acid, Benzyl bromideK2CO3, DMFThis compound beilstein-journals.org
4-Cyanobenzoic acid, Benzyl alcoholAcid catalystThis compound smolecule.com

Oxidative Esterification Approaches

Oxidative esterification presents an alternative that utilizes aldehydes as precursors. In one documented method, 4-cyanobenzaldehyde (B52832) is reacted with an alcohol in the presence of a catalyst and an oxidant. For instance, the reaction of 4-cyanobenzaldehyde with methanol, catalyzed by (NH4)3[FeMo6O18(OH)6] with hydrogen peroxide as the oxidant, yields the corresponding methyl ester. rsc.org A notable synthesis of this compound achieved a 96% yield through a process involving a titanium-superoxide catalyst. google.comgoogleapis.com Another approach involves the oxidative esterification of alcohols using molecular iodine, which can be applied to benzyl alcohol precursors. researchgate.net Furthermore, a cobalt-based heterogeneous catalyst has been developed for the oxidative esterification of benzyl alcohol under ambient conditions, offering good to excellent yields. mdpi.com A metal-free approach using the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) acetate (B1210297) ([EMIM]OAc) as a catalyst and oxygen as the oxidant has also been reported for the oxidative self-esterification of benzylic alcohols. nih.gov

AldehydeAlcoholCatalyst/OxidantProductYieldReference
4-CyanobenzaldehydeMethanol(NH4)3[FeMo6O18(OH)6], H2O2Methyl 4-cyanobenzoate- rsc.org
--Ti-superoxideThis compound96% google.comgoogleapis.com
Benzyl alcohol-Molecular Iodine, K2CO3Benzoate (B1203000) ester- researchgate.net
Benzyl alcoholMethanolCo-N-Si/AC, K2CO3, O2Methyl benzoate- mdpi.com
Benzyl alcohol-[EMIM]OAc, O2Dibenzyl ether- nih.gov

Derivatization from Related Cyanobenzoic Acid Compounds

This compound can also be synthesized through the derivatization of other 4-cyanobenzoic acid compounds. A primary example is the reaction of 4-cyanobenzoyl chloride with benzyl alcohol. smolecule.comchemdad.com This method is often preferred for its high reactivity, leading to good yields of the desired ester. 4-Cyanobenzoyl chloride itself can be prepared from 4-cyanobenzoic acid using reagents like thionyl chloride or oxalyl chloride. chemdad.comchemicalbook.com Another route involves the transesterification of methyl 4-cyanobenzoate with benzyl alcohol. chemicalbook.com Furthermore, processes have been developed for producing cyanobenzoic acid derivatives, which can then be converted to the target ester. google.com

Starting MaterialReagentProductReference
4-Cyanobenzoyl chlorideBenzyl alcoholThis compound smolecule.comchemdad.com
Methyl 4-cyanobenzoateBenzyl alcoholThis compound chemicalbook.com

Catalytic Systems for this compound Synthesis and Transformation

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher selectivity, and improved efficiency. The synthesis and transformation of this compound have benefited significantly from the application of various catalytic systems.

Application of Ionic Liquid Catalysis in Esterification Processes

Ionic liquids (ILs) have emerged as "green" solvents and catalysts in a multitude of chemical reactions, including esterification. Their unique properties, such as low vapor pressure and high thermal stability, make them attractive alternatives to traditional volatile organic solvents. mdpi.comresearchgate.net In the context of ester synthesis, the ionic liquid 1-butyl-3-methylimidazolium azide (B81097) ([bmim]N3) has been shown to effectively catalyze the direct oxidative esterification of arylaldehydes with alcohols, playing a dual role as both catalyst and reaction medium. academie-sciences.fr Another study demonstrated that 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) can catalyze the oxidative esterification of alcohols using oxygen as the oxidant under metal-free conditions. nih.gov Research has also explored the use of reusable ionic liquids for the oxidative esterification of carboxylic acids with benzylic hydrocarbons, achieving an 80% yield for this compound. rsc.org

Ionic Liquid CatalystReaction TypeSubstratesProductYieldReference
[bmim]N3Oxidative Esterificationp-Nitrobenzaldehyde, MethanolMethyl p-nitrobenzoate55% academie-sciences.fr
[EMIM]OAcOxidative EsterificationBenzyl alcoholDibenzyl ether- nih.gov
Reusable Ionic LiquidOxidative Esterification4-Cyanobenzoic acid, TolueneThis compound80% rsc.org

Heterogeneous Catalysis in Nitrile Hydration and Related Transformations

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for recyclability. In transformations related to the cyano group of this compound, such as nitrile hydration to the corresponding amide, heterogeneous catalysts have been extensively studied. Although not a direct synthesis of the ester, these transformations are crucial for modifying the final product.

Various transition metal catalysts, including those based on palladium, ruthenium, rhodium, and manganese, have been employed for nitrile hydration. researchgate.net For instance, a nanocomposite of palladium on carbon-supported ferrous magnetic nanoparticles (Pd/C-Fe3O4) has proven effective for the hydration of various nitrile derivatives in water. researchgate.net Similarly, magnesium oxide-coated magnetite nanoparticles (Fe3O4@MgO) have been used as a base catalyst for the hydration of benzonitriles. researchgate.net Ruthenium complexes have also been successfully used as catalysts for the hydration of nitriles to amides. d-nb.info The Ghaffar-Parkins catalyst, a platinum(II) complex, exhibits high activity and chemoselectivity for nitrile hydration under mild conditions. orgsyn.org While these examples focus on the hydration of the nitrile group, similar principles of heterogeneous catalysis can be applied to the synthesis of the ester itself. For example, a nickel-exchanged supported 12-tungstophosphoric acid has been used for the one-pot oxidative esterification of benzaldehyde (B42025) and benzyl alcohol. rsc.org

CatalystReaction TypeSubstrateProductReference
Pd/C-Fe3O4Nitrile HydrationNitrile derivativesAmides researchgate.net
Fe3O4@MgONitrile HydrationBenzonitrilesBenzamides researchgate.net
Ruthenium complexesNitrile HydrationNitrilesAmides d-nb.info
Ghaffar-Parkins catalystNitrile HydrationNitrilesAmides orgsyn.org
Nickel exchanged supported 12-tungstophosphoric acidOxidative EsterificationBenzaldehyde, Benzyl alcoholBenzoate ester rsc.org

Transition Metal-Catalyzed Processes for Structural Modification

The structural modification of benzoate esters, including this compound, can be effectively achieved through transition metal-catalyzed reactions. These processes enable the direct functionalization of C-H bonds, offering a step-economical route to novel derivatives. nih.govacs.orgsioc-journal.cn

Iridium-Catalyzed Borylation: Iridium complexes have been shown to be highly effective for the ortho-C–H borylation of benzoate esters. rsc.orgnih.gov When reacted with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst, such as one generated from [Ir(OMe)COD]₂ and specific phosphine (B1218219) ligands, benzoate esters undergo regioselective borylation at the position ortho to the ester group. rsc.orgacs.org This transformation is valuable as the resulting arylboronates are versatile intermediates in organic synthesis. The choice of ligand is crucial; while bipyridine ligands like dtbpy can inhibit ortho-borylation due to steric hindrance, certain monodentate triphenylphosphine (B44618) ligands facilitate the reaction at the ortho position. acs.org

Rhodium-Catalyzed Reactions: Rhodium catalysts are versatile tools for modifying aromatic esters and related structures. acs.orgnih.gov They can catalyze the direct oxidative carbonylation of arenes with carbon monoxide and alcohols to produce aryl carboxylic esters with high regioselectivity and functional group tolerance. nih.gov Furthermore, rhodium catalysts have been employed in the decarbonylative borylation of aromatic thioesters, which provides a two-step method for converting aromatic carboxylic acids into valuable arylboronic esters. wiley.com While not a direct modification of the ester itself, these methods highlight the utility of rhodium in synthesizing and transforming related aromatic carbonyl compounds.

Palladium-Catalyzed C-H Functionalization: Palladium catalysis is a cornerstone of C-H functionalization chemistry. nih.govnih.gov While ortho-C-H functionalization of benzoic acid derivatives is common, achieving meta-selectivity has been a significant challenge, particularly for electron-poor arenes like those derived from 4-cyanobenzoic acid. nih.govresearchgate.net Recent advances have demonstrated that using specifically designed nitrile-based sulfonamide templates can direct palladium catalysts to olefinate the meta-position of benzoic acid derivatives. nih.gov

Catalyst SystemReaction TypeKey FeaturesTypical Substrate
Iridium/[P(3,5-(CF₃)₂C₆H₃)₃]ortho-C-H BorylationExcellent regioselectivity for the ortho position. rsc.orgnih.govBenzoate Esters
Rhodium(III) ComplexesOxidative CarbonylationDirect conversion of arene C-H to an ester group. nih.govArenes/Heteroarenes
Palladium(II) with Templatemeta-C-H OlefinationOvercomes the challenge of ortho-preference in benzoic acid derivatives. nih.govBenzoic Acid Derivatives

Detailed Mechanistic Pathways of Reactions Involving this compound and Related Esters

Photochemical Reaction Mechanisms and Excited-State Behavior

Upon absorption of ultraviolet light, aromatic esters can undergo a characteristic intramolecular rearrangement known as the Photo-Fries rearrangement. slideshare.netwikipedia.org This reaction typically involves the photochemical cleavage of the ester's acyl-oxygen bond, generating an acyl radical and a phenoxy-type radical pair within a solvent cage. slideshare.net These radicals can then recombine at the ortho or para positions of the aromatic ring, followed by aromatization to yield hydroxy aryl ketone products. slideshare.netwikipedia.org

For this compound, the absorbing chromophore is the cyanobenzoyl group. The excited state would lead to the homolytic cleavage of the C-O bond between the carbonyl carbon and the benzylic oxygen. However, the classic Photo-Fries rearrangement is most commonly described for phenolic esters, where the migrating acyl group reattaches to the phenolic ring. wikipedia.orgslideshare.net The photochemical behavior of benzyl esters can be more complex, potentially involving pathways other than rearrangement, though the fundamental principle of radical pair formation via bond cleavage remains relevant. The efficiency and product distribution of such reactions are influenced by factors like solvent viscosity and the specific electronic properties of the excited state. rit.edu

Nucleophilic Acyl Substitution Kinetics and Stereochemical Considerations

Nucleophilic acyl substitution is the hallmark reaction of carboxylic acid derivatives, including esters like this compound. libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.commasterorganicchemistry.com

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon of the ester. This breaks the π-bond of the carbonyl group and forms a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org

Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the alkoxy group (the benzyloxy group in this case) is expelled as a leaving group. masterorganicchemistry.comlibretexts.org

Kinetics: The rate of this reaction is dependent on both the strength of the nucleophile and the electrophilicity of the carbonyl carbon. For this compound, the electron-withdrawing nature of the para-cyano group increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles compared to unsubstituted benzyl benzoate. numberanalytics.com

Stereochemical Considerations: If the reaction involves a chiral center, the stereochemistry can be affected. For this compound, neither the acyl nor the benzyl portion is inherently chiral. However, if a chiral nucleophile were used, or if the benzyl alcohol portion contained a chiral center (e.g., (S)-1-phenylethanol instead of benzyl alcohol), the reaction could produce diastereomeric products. numberanalytics.com Generally, in a standard S_N_Ac (Substitution, Nucleophilic, Acyl) reaction, the stereochemistry at the α-carbon of the acyl group is retained. If substitution occurs at the saturated carbon of the alcohol moiety (a less common pathway for esters), it would proceed via S_N_1 or S_N_2 mechanisms, leading to racemization or inversion of configuration, respectively. utexas.eduacs.org

Hydrolysis and Solvolysis Reaction Pathways

Hydrolysis is a specific form of nucleophilic acyl substitution where water acts as the nucleophile, cleaving the ester into a carboxylic acid and an alcohol. dalalinstitute.comnumberanalytics.comnumberanalytics.com The reaction can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and involves the nucleophilic attack of a hydroxide (B78521) ion (⁻OH) on the ester's carbonyl carbon. masterorganicchemistry.comlibretexts.orgucalgary.ca

Step 1: The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral alkoxide intermediate. libretexts.org

Step 2: The intermediate collapses, eliminating the benzyloxide anion (PhCH₂O⁻) as the leaving group and forming 4-cyanobenzoic acid. ucalgary.ca

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process and is the microscopic reverse of Fischer esterification. libretexts.orgdalalinstitute.comchemistrysteps.com

Step 1: The carbonyl oxygen of the ester is protonated by an acid catalyst (e.g., H₃O⁺). This protonation makes the carbonyl carbon significantly more electrophilic. ucalgary.cayoutube.com

Step 2: A weak nucleophile, water, attacks the activated carbonyl carbon, forming a tetrahedral intermediate. ucalgary.ca

Step 3: A proton is transferred from the attacking water molecule to the benzyloxy oxygen, converting the -OCH₂Ph group into a good leaving group (-O⁺HCH₂Ph). ucalgary.ca

Step 4: The tetrahedral intermediate collapses, expelling a neutral benzyl alcohol molecule and forming the protonated carboxylic acid. dalalinstitute.comucalgary.ca

Step 5: Deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final 4-cyanobenzoic acid product. youtube.com

Because the process is an equilibrium, it must be driven to completion by using a large excess of water. chemistrysteps.com

Influence of Electronic and Steric Effects on Reaction Efficiency

The efficiency of reactions involving this compound is governed by the electronic properties of its substituents and by steric factors. numberanalytics.com

Electronic Effects: The reactivity of the ester is primarily dictated by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring of the acyl group have a pronounced effect, which can be quantified by the Hammett equation. cdnsciencepub.comemerginginvestigators.orgacs.org

Electron-Withdrawing Groups (EWGs): The cyano (-CN) group at the para-position of the benzoate ring is a strong EWG. It withdraws electron density from the ring and the carbonyl group via both inductive and resonance effects. This increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack and thus increasing the rate of nucleophilic acyl substitution reactions like hydrolysis. numberanalytics.comemerginginvestigators.org

Electron-Donating Groups (EDGs): Conversely, EDGs (like methoxy (B1213986) or amino groups) on the acyl ring would decrease the electrophilicity of the carbonyl carbon and slow down the reaction rate. numberanalytics.comnumberanalytics.com

The Hammett plot for the hydrolysis of a series of para-substituted benzoate esters shows a positive ρ (rho) value, indicating that the reaction is favored by electron-withdrawing substituents that stabilize the negatively charged transition state. docsity.com

Substituent (on Acyl Ring)Electronic EffectEffect on Carbonyl ElectrophilicityPredicted Effect on Hydrolysis Rate
-NO₂ (Nitro)Strongly Electron-WithdrawingIncreasesIncreases Significantly numberanalytics.com
-CN (Cyano)Strongly Electron-WithdrawingIncreasesIncreases numberanalytics.com
-H (Hydrogen)Neutral (Reference)BaselineBaseline
-CH₃ (Methyl)Weakly Electron-DonatingDecreasesDecreases Slightly numberanalytics.com
-OCH₃ (Methoxy)Strongly Electron-Donating (by resonance)DecreasesDecreases Significantly numberanalytics.comnumberanalytics.com

Steric Effects: Steric hindrance can significantly reduce reaction efficiency. numberanalytics.comucsb.edu

At the Acyl Group: Bulky substituents near the carbonyl group (e.g., at the ortho positions of the benzoate ring) can physically block the approach of the nucleophile, slowing the reaction. wikipedia.org

At the Alkoxy Group: The size of the alcohol portion of the ester also plays a role. While the benzyl group is larger than a methyl or ethyl group, it does not typically pose prohibitive steric hindrance for most common nucleophiles. However, very bulky nucleophiles or highly hindered alcohol portions (e.g., a neopentyl group) would dramatically decrease the reaction rate.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

NMR spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the magnetic fields around atomic nuclei. For Benzyl (B1604629) 4-cyanobenzoate (B1228447), both proton (¹H) and carbon-13 (¹³C) NMR studies provide definitive evidence of its molecular framework.

In ¹H NMR analysis of Benzyl 4-cyanobenzoate, conducted in a deuterated chloroform (B151607) (CDCl₃) solvent, the proton signals confirm the distinct chemical environments of the benzyl and 4-cyanobenzoyl moieties. rsc.org The benzylic protons (CH₂) appear as a characteristic singlet at approximately 5.39 ppm. rsc.org The protons on the phenyl ring of the benzyl group resonate as a multiplet in the range of 7.36-7.45 ppm. rsc.org The aromatic protons of the 4-cyanobenzoate ring show two distinct multiplets, one at 7.72-7.74 ppm and another further downfield at 8.15-8.18 ppm, corresponding to the protons ortho and meta to the cyano group, respectively. rsc.org

Table 1: ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Number of Protons Assignment
8.15-8.18 m 2H Aromatic (4-cyanobenzoate)
7.72-7.74 m 2H Aromatic (4-cyanobenzoate)
7.36-7.45 m 5H Aromatic (benzyl)
5.39 s 2H Benzylic CH₂

Source: J. Org. Chem., 2016 rsc.org

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The carbonyl carbon of the ester group is identified by a signal at 164.70 ppm. rsc.org The benzylic carbon (CH₂) shows a peak at 67.44 ppm. rsc.org The carbon atoms of the two aromatic rings and the nitrile functional group resonate at distinct chemical shifts. rsc.org Specifically, the carbons of the 4-cyanobenzoate ring appear at 133.87, 132.16, 130.13, and 116.41 ppm, with the quaternary carbon attached to the cyano group at 117.88 ppm. rsc.org The carbons of the benzyl group's phenyl ring are observed at 135.25 (quaternary), 128.66, 128.54, and 128.33 ppm. rsc.org

Table 2: ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
164.70 C=O (Ester)
135.25 Quaternary Aromatic (benzyl)
133.87 Quaternary Aromatic (4-cyanobenzoate)
132.16 Aromatic CH (4-cyanobenzoate)
130.13 Aromatic CH (4-cyanobenzoate)
128.66 Aromatic CH (benzyl)
128.54 Aromatic CH (benzyl)
128.33 Aromatic CH (benzyl)
117.88 C≡N (Nitrile)
116.41 Quaternary Aromatic (4-cyanobenzoate)
67.44 Benzylic CH₂

Source: J. Org. Chem., 2016 rsc.org

Vibrational Spectroscopy for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify functional groups and probe molecular interactions by measuring the vibrations of chemical bonds.

The IR spectrum of this compound is characterized by specific absorption bands that correspond to its key functional groups. A strong, sharp absorption band is expected for the nitrile (C≡N) stretching vibration, typically observed around 2230-2240 cm⁻¹. The carbonyl (C=O) stretching vibration of the ester group gives rise to a strong absorption band in the region of 1715-1730 cm⁻¹. Additionally, the C-O stretching vibrations of the ester group would appear in the 1300-1100 cm⁻¹ range. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. A significant application for the 4-cyanobenzoate moiety is its use in Surface-Enhanced Raman Scattering (SERS) studies to investigate adsorption mechanisms on metal surfaces. When 4-cyanobenzoic acid adsorbs onto a silver film, it does so as the 4-cyanobenzoate anion. SERS studies have shown that the molecule typically binds to the silver surface through the two oxygen atoms of the carboxylate group. This orientation places the molecule in a perpendicular stance relative to the surface, leaving the cyano (CN) group pendent, or pointing away from the surface. This adsorption behavior is inferred from the minimal shift in the ν(CN) vibrational frequency compared to the free ion, while the carboxylate stretching modes show significant changes.

X-ray Diffraction Analysis for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound was not available in the surveyed literature, extensive crystallographic analyses have been performed on metal complexes incorporating the 4-cyanobenzoate ligand. These studies demonstrate that the 4-cyanobenzoate moiety can coordinate to metal centers through its carboxylate oxygen atoms. The crystal packing in these related structures is often stabilized by intermolecular forces, including hydrogen bonding and π–π stacking interactions between the benzene (B151609) and pyridine (B92270) rings. An XRD analysis of this compound would be expected to reveal similar π–π interactions between its aromatic rings, influencing its solid-state architecture.

Single-Crystal X-ray Diffraction for Molecular Geometry and Packing

The crystal packing of such a molecule is expected to be influenced by a variety of weak intermolecular forces. In the absence of strong hydrogen bond donors, the packing will likely be dominated by π-π stacking interactions between the aromatic rings and C-H···O or C-H···N hydrogen bonds. eurjchem.com The arrangement of molecules in the crystal lattice seeks to maximize packing efficiency and stabilize the structure through these interactions.

Table 1: Expected Crystallographic Parameters for this compound (Illustrative)

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Z (molecules per unit cell)2 or 4

Note: This table is illustrative and based on common findings for similar aromatic esters. Actual values would need to be determined experimentally.

Table 2: Selected Bond Lengths and Angles (Illustrative)

Bond/AngleExpected Value (Å/°)
C≡N~1.14
C=O~1.21
C-O (ester)~1.34
O-C (benzyl)~1.46
C-O-C (ester angle)~115°

Note: These values are typical for the respective functional groups and may vary slightly in the actual crystal structure.

Analysis of Intermolecular Interactions and Energy Frameworks in Crystalline States

The stability of a crystal structure is determined by the network of intermolecular interactions. Hirshfeld surface analysis is a computational tool used to visualize and quantify these interactions within a crystal lattice. dergipark.org.tr By mapping properties like normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces.

For this compound, a Hirshfeld analysis would likely reveal the significance of several types of interactions:

H···H contacts: Typically constitute a large portion of the surface, representing van der Waals forces. dergipark.org.tr

C-H···O interactions: The hydrogen atoms of the benzene rings and the methylene (B1212753) group can interact with the oxygen atoms of the carbonyl group.

C-H···N interactions: The hydrogen atoms can also form weak hydrogen bonds with the nitrogen atom of the cyano group.

π-π stacking: The aromatic rings of the benzyl and cyanobenzoate moieties are expected to engage in stacking interactions, contributing significantly to the crystal's stability. researchgate.net

Energy framework analysis, another computational method, complements Hirshfeld analysis by calculating the interaction energies between molecules in the crystal. researchgate.net This allows for the visualization of the crystal packing in terms of the energetic contributions of different types of interactions (electrostatic, dispersion, etc.). For a molecule like this compound, the energy framework would likely show that dispersion forces, arising from π-π stacking and other van der Waals interactions, are the most significant contributors to the stabilization of the crystal structure. eurjchem.com

Table 3: Estimated Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Illustrative)

Interaction TypeEstimated Percentage Contribution
H···H40-50%
C···H/H···C20-30%
O···H/H···O10-15%
N···H/H···N5-10%
C···C (π-π)3-7%

Note: This table provides an estimated breakdown based on analyses of similar compounds. eurjchem.comdergipark.org.tr The actual contributions would depend on the specific crystal packing.

Computational Chemistry and Theoretical Modeling of Benzyl 4 Cyanobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For Benzyl (B1604629) 4-cyanobenzoate (B1228447), DFT calculations are instrumental in elucidating a variety of its fundamental chemical characteristics.

Elucidation of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic character of a molecule is dictated by the distribution of its electrons, which can be described by molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier molecular orbitals. taylorandfrancis.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The difference in energy between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. semanticscholar.orgschrodinger.com A smaller gap generally suggests a more reactive molecule. semanticscholar.org

For molecules like Benzyl 4-cyanobenzoate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to determine the energies and spatial distributions of these frontier orbitals. researchgate.netresearchgate.netnih.gov This analysis helps to identify the regions of the molecule most susceptible to nucleophilic or electrophilic attack. semanticscholar.org For instance, the HOMO is often localized on the electron-rich aromatic rings, while the LUMO may be centered on the electron-withdrawing cyano and ester groups. The calculated HOMO-LUMO gap can be correlated with experimental data from techniques like UV-Vis spectroscopy. schrodinger.com

Computational ParameterSignificanceTypical Calculation Method
HOMO EnergyIndicates electron-donating abilityDFT (e.g., B3LYP/6-311++G(d,p))
LUMO EnergyIndicates electron-accepting abilityDFT (e.g., B3LYP/6-311++G(d,p))
HOMO-LUMO Gap (ΔE)Relates to chemical reactivity and electronic transitionsΔE = ELUMO - EHOMO

Prediction of Spectroscopic Parameters and Vibrational Frequencies

DFT calculations are highly effective in predicting spectroscopic properties, such as infrared (IR) and Raman vibrational frequencies. rasayanjournal.co.in By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. niscpr.res.in These calculated frequencies, after appropriate scaling to account for systematic errors in the theoretical method, can be compared with experimental IR and Raman spectra. rasayanjournal.co.inniscpr.res.in This comparison aids in the assignment of specific vibrational modes to the observed spectral bands. rasayanjournal.co.in

For this compound, this would involve identifying the characteristic stretching frequencies for the C≡N (cyano), C=O (carbonyl), and C-O (ester) groups, as well as the various vibrations of the aromatic rings. rasayanjournal.co.in For example, the C≡N stretching vibration is typically observed in the range of 2240-2239 cm⁻¹ in experimental spectra. rasayanjournal.co.in DFT calculations can confirm these assignments and help to understand the coupling between different vibrational modes. nih.gov

Vibrational ModeTypical Experimental Wavenumber (cm⁻¹)Significance
C≡N Stretch~2240Characteristic of the cyano group
C=O Stretch~1700Characteristic of the ester carbonyl group
Aromatic C-H Stretch3120-3000Indicates the presence of aromatic rings
C-O Stretch~1334Characteristic of the ester linkage

Computational Studies of Reaction Pathways and Energy Barriers

DFT is a valuable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and calculate the activation energy barriers for various reaction pathways. researchgate.netwiley.com This information is crucial for understanding reaction kinetics and predicting the feasibility of a particular transformation. researchgate.net

For example, studies on the hydrolysis of related esters have used DFT to compare different mechanistic pathways, such as those involving direct proton transfer versus water-assisted proton transfer. researchgate.net Such calculations revealed that the explicit inclusion of solvent molecules can significantly lower the energy barrier for the decomposition of the tetrahedral intermediate. researchgate.net Similarly, DFT calculations could be applied to study the synthesis of this compound, for instance, by modeling the esterification of 4-cyanobenzoic acid with benzyl alcohol to determine the energy profile of the reaction.

Molecular Mechanics (MM) and Quantum Chemical Calculations for Conformational Analysis

The three-dimensional shape, or conformation, of a molecule plays a significant role in its physical and biological properties. This compound, with its rotatable bonds, can exist in multiple conformations. Conformational analysis aims to identify the most stable, low-energy conformations and the energy barriers between them. cwu.edu

Molecular mechanics (MM) methods, which use classical physics to model the potential energy of a molecule, are often the first step in conformational analysis due to their computational speed. core.ac.uk Force fields like MMFF94 can be used to generate a large number of possible conformers. core.ac.uk Subsequently, more accurate but computationally intensive quantum chemical methods, such as DFT or semi-empirical methods like PM7, can be used to refine the geometries and energies of the lowest-energy conformers identified by MM. core.ac.uknih.gov For this compound, this analysis would focus on the torsion angles around the ester linkage and the benzyl group to determine the preferred spatial arrangement of the two aromatic rings.

Analysis of Intermolecular Interactions and Crystal Packing via Hirshfeld Surfaces

In the solid state, molecules of this compound are arranged in a specific three-dimensional lattice, known as the crystal packing. This arrangement is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal structure. researchgate.netdergipark.org.tr

Theoretical Investigations of Tautomeric Equilibria in Related Cyanobenzoic Acid Systems

While this compound itself does not exhibit tautomerism, its precursor, 4-cyanobenzoic acid, and related isomers like 2-cyanobenzoic acid, can exist in tautomeric forms. conicet.gov.ar Tautomers are isomers that readily interconvert, typically through the migration of a proton. conicet.gov.ar In the case of 2-cyanobenzoic acid, a ring-chain tautomerism can occur, where the molecule exists in equilibrium between an open-chain form and a closed-ring form. conicet.gov.arlifescienceglobal.com

Theoretical methods, particularly DFT, are extensively used to study these tautomeric equilibria. conicet.gov.arresearchgate.net By calculating the relative energies of the different tautomers, researchers can predict which form is more stable in the gas phase or in different solvents. researchgate.net These computational results can be correlated with experimental data from techniques like mass spectrometry and NMR spectroscopy to provide a comprehensive understanding of the tautomeric behavior of these systems. conicet.gov.arlifescienceglobal.com For instance, DFT calculations have been used to determine the heats of formation for the tautomers of cyanobenzoic acids, which show good correlation with experimental data for the neutral molecules. conicet.gov.ar

Applications in Functional Materials and Advanced Chemical Systems

Integration in Liquid Crystalline Materials Development

Benzyl (B1604629) 4-cyanobenzoate (B1228447) serves as a crucial building block in the synthesis of novel liquid crystalline materials. beilstein-journals.orgbeilstein-journals.org Its rigid core structure, a key characteristic for mesophase formation, makes it an ideal precursor for creating calamitic (rod-shaped) liquid crystals. tubitak.gov.tr Phenyl benzoate (B1203000) derivatives, in general, are widely studied for their liquid crystalline properties. tubitak.gov.tr

In one synthetic approach, 4-cyanobenzoic acid is esterified with benzyl bromide to form benzyl 4-cyanobenzoate. beilstein-journals.org This compound is then further modified. For instance, treatment with hydroxylamine (B1172632) hydrochloride converts it into benzyl 4-(N'-hydroxycarbamimidoyl)benzoate. beilstein-journals.orgbeilstein-journals.org This intermediate can then be reacted with other molecules, such as 4-bromobenzoyl chloride, to create more complex structures like 3,5-disubstituted-1,2,4-oxadiazoles. beilstein-journals.orgbeilstein-journals.org These oxadiazole derivatives, which incorporate the this compound backbone, have been shown to exhibit smectic-A and chiral smectic-C (SmC*) phases, which are types of liquid crystal phases with different molecular arrangements. beilstein-journals.org

The specific properties of the resulting liquid crystals can be tuned by altering the molecular structure. For example, replacing the benzyl group with a more flexible dodecyl chain can induce different liquid crystalline phases. beilstein-journals.org This highlights the importance of the this compound unit in providing the necessary structural foundation for these materials.

Role in Peptidomimetic Design for Biochemical Target Modulation

This compound and its derivatives play a significant role in the design of peptidomimetics, which are molecules that mimic the structure and function of peptides. These are often developed to modulate the activity of biochemical targets, such as proteins involved in disease pathways.

A notable application is in the development of inhibitors for the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key target in cancer drug discovery. aacrjournals.orgsigmaaldrich.com Researchers have designed and synthesized peptidomimetic compounds based on a known STAT3-binding phosphopeptide. aacrjournals.orgsigmaaldrich.com In this context, a representative peptidomimetic, ISS 610, which incorporates a 4-cyanobenzoate substitution, has been shown to inhibit the activity of STAT3 in cancer cells. aacrjournals.orgsigmaaldrich.comresearchgate.net This inhibition leads to reduced cell growth and the induction of apoptosis (programmed cell death) in cancer cells where STAT3 is persistently active. aacrjournals.orgsigmaaldrich.com

The synthesis of these peptidomimetics can involve the condensation of 4-cyanobenzoic acid with other chemical moieties. nih.gov For instance, a 4-cyanobenzoyl-tyrosyl dipeptide unit can be prepared by esterifying the carboxylic acid of tyrosine with benzyl alcohol, followed by condensation with 4-cyanobenzoic acid. nih.gov This demonstrates the direct use of the 4-cyanobenzoate structure in building these complex and biologically active molecules.

Utilization in Surface Chemistry for Patterned Monolayer Fabrication

In the field of surface chemistry, this compound has been utilized in the fabrication of patterned binary monolayers on silver surfaces. researchgate.netacs.org This process leverages the principles of self-assembled monolayers (SAMs) and surface-induced photoreactions.

The technique involves using a self-assembled monolayer of benzyl phenyl sulfide (B99878) (BPS) on a silver surface as a lithographic template. researchgate.netacs.org When irradiated with visible light, the BPS is converted to benzenethiolate (B8638828). researchgate.netacs.org A key aspect of this process is that BPS can be easily replaced by carboxylic acids. researchgate.netacs.org By taking advantage of this, researchers have been able to create patterned binary monolayers composed of benzenethiolate and 4-cyanobenzoate. researchgate.netacs.org

While this application is still considered preliminary, it demonstrates the potential of using this compound in creating chemically patterned surfaces. researchgate.netacs.org Such surfaces could have applications in areas like biomineralization, where specific chemical functionalities can direct the growth of crystals, or in the development of micro- and nanoscale devices. researchgate.net

Contribution to Novel Synthetic Methodologies for Carbon-Nitrogen Double Bond Formation

The formation of carbon-nitrogen double bonds (C=N), also known as imines, is a fundamental reaction in organic chemistry with wide-ranging applications in the synthesis of pharmaceuticals and other bioactive molecules. royalsocietypublishing.org this compound can be indirectly involved in the development of novel, efficient, and environmentally friendly methods for C=N bond formation.

One such methodology involves the condensation of primary amines or hydrazines with highly electron-deficient aldehydes. royalsocietypublishing.org This reaction can proceed at room temperature in a water/dichloromethane co-solvent system without the need for any metal or acid catalysts. royalsocietypublishing.org The protocol has been shown to be compatible with a wide range of functional groups, including those found in drugs and dyes. royalsocietypublishing.org

While this compound itself is not a direct reactant in this specific C=N bond formation, the principles of reactivity and functional group tolerance explored in such methodologies are relevant to its synthesis and derivatization. For example, the synthesis of this compound itself can be achieved through the oxidative esterification of 4-cyanobenzaldehyde (B52832) with benzyl alcohol, a reaction that involves the transformation of a C=O bond. googleapis.com Understanding the formation of C=N bonds provides a broader context for the chemical transformations involving related functional groups present in this compound and its precursors.

Development of Precursors for Functional Polymer Monomers

Cyanobenzyl compounds, including derivatives of this compound, are important intermediates in the production of monomers for functional polymers. google.com These polymers can have a wide range of applications due to the specific properties imparted by the cyanobenzyl moiety.

4-Cyanobenzoic acid and its esters are recognized as precursors for functional polymer monomers. google.com The synthesis of these monomers often involves the transformation of the cyano and/or the ester group. For example, the reduction of a nitrile group in a compound like terephthalonitrile (B52192) can yield 4-cyanobenzylamine, which can then be used to build more complex monomer structures. google.comgoogle.com

The synthesis of this compound itself can be seen as a step towards creating these functional monomers. For instance, it can be prepared by the reaction of 4-cyanobenzoyl chloride with benzyl alcohol. chemsrc.com The resulting ester can then be further modified or directly used in polymerization reactions, depending on the desired properties of the final polymer.

Potential in Optoelectronic Materials for Organic Light Emitting Devices

The unique electronic properties of this compound and its derivatives make them promising candidates for use in optoelectronic materials, particularly in the development of organic light-emitting devices (OLEDs). researchgate.netszfki.hu OLEDs are a key technology in modern displays and lighting, and the development of new and improved materials is an active area of research.

The performance of OLEDs is highly dependent on the properties of the organic materials used in their construction, including their ability to transport charge and emit light efficiently. researchgate.net Cyanobenzoate derivatives have been investigated for their potential as components in OLEDs. szfki.hu For example, self-assembled monolayers of p-cyanobenzoic acid have been used to modify the surface of indium tin oxide (ITO) electrodes, which are a common component of OLEDs. szfki.hu

Future Research Directions and Emerging Paradigms

Design and Synthesis of Advanced Benzyl (B1604629) 4-cyanobenzoate (B1228447) Derivatives for Enhanced Performance

The inherent properties of Benzyl 4-cyanobenzoate make it an excellent scaffold for the design and synthesis of advanced derivatives with tailored functionalities. A significant area of exploration is in the field of liquid crystals. Research has demonstrated the use of this compound as a key intermediate in the synthesis of novel biphenyl-substituted 1,2,4-oxadiazole (B8745197) ferroelectric liquid crystals. researchgate.net The synthesis involves converting this compound into an amidoxime, which then serves as a precursor for the formation of the 1,2,4-oxadiazole core. researchgate.net The resulting compounds exhibit liquid crystalline properties, which are crucial for applications in displays and optical devices. researchgate.net

The performance of these derivatives is intrinsically linked to their molecular structure. The presence of the cyano group and the aromatic rings in the this compound backbone contributes to the molecule's polarity and polarizability, which are key factors in inducing liquid crystalline phases. researchgate.net Future research in this area will likely focus on modifying the benzyl and cyanobenzoate moieties with different functional groups to fine-tune the mesomorphic properties, such as the temperature range of the liquid crystal phase, the switching speed, and the optical anisotropy.

The following table summarizes the synthesis of a biphenyl-substituted 1,2,4-oxadiazole derivative starting from this compound:

StepReactant 1Reactant 2Key TransformationProduct
1This compoundHydroxylamine (B1172632) hydrochlorideConversion of the nitrile group to an amidoximeBenzyl 4-(N'-hydroxycarbamimidoyl)benzoate
2Benzyl 4-(N'-hydroxycarbamimidoyl)benzoate4-Bromobenzoyl chlorideFormation of the 1,2,4-oxadiazole ringBenzyl 4-(5-(4-bromophenyl)-1,2,4-oxadiazol-3-yl)benzoate

Development of Greener and More Efficient Catalytic Processes

The traditional synthesis of esters often involves harsh reaction conditions and the use of stoichiometric amounts of reagents. In line with the principles of green chemistry, there is a significant drive towards developing more sustainable and efficient catalytic processes for the synthesis of this compound.

A notable advancement is the development of a novel single-step esterification process using a heterogeneous catalyst. dss.go.th This method avoids the drawbacks of many conventional esterification processes, such as the need for excess acids or bases and the use of hazardous reagents. dss.go.th One such process utilizes a titanium superoxide (B77818) catalyst for the oxidative esterification of aldehydes with alkylarenes, achieving a high yield of this compound. rsc.org

The table below outlines a greener synthesis approach for this compound:

CatalystReactantsReaction TypeYieldReference
Titanium superoxide4-Cyanobenzaldehyde (B52832), TolueneOxidative Esterification96% rsc.org

Advanced Computational Modeling for Predictive Material Design

Advanced computational modeling, particularly using methods like Density Functional Theory (DFT), is becoming an indispensable tool for the predictive design of new materials. While specific computational studies focused solely on predicting the material properties of this compound are still emerging, the existing literature on related compounds highlights the potential of these methods.

For instance, theoretical studies on the hydrolysis of various esters, including a range of benzoates, have utilized hybrid supermolecule-polarizable continuum approaches to understand reaction pathways and energy barriers. researchgate.net Such computational approaches can be applied to this compound to predict its reactivity and stability, which is crucial for designing derivatives with enhanced properties. By simulating the electronic structure and intermolecular interactions, researchers can screen potential derivatives for desired characteristics, such as improved thermal stability or specific optical properties, before undertaking extensive experimental synthesis. This predictive capability can significantly accelerate the discovery and development of new functional materials based on the this compound framework.

Exploration of Synergistic Effects in Hybrid Material Systems

The incorporation of this compound and its derivatives into hybrid material systems presents a promising avenue for creating materials with novel and enhanced properties. The concept of synergistic effects, where the combination of different components leads to properties that are superior to the sum of the individual parts, is a key driver in this field.

While direct research on this compound in hybrid materials is limited, the chemical structure of the molecule suggests its potential as a valuable component. The aromatic rings can engage in π-π stacking interactions with other organic or inorganic components, while the polar cyano and ester groups can participate in dipole-dipole interactions or hydrogen bonding. These non-covalent interactions can lead to improved interfacial adhesion and compatibility in polymer composites, potentially enhancing mechanical strength, thermal stability, and barrier properties. Future research is anticipated to explore the use of this compound as a functional additive or comonomer in the development of advanced hybrid materials for a wide range of applications.

Integration into Supramolecular Assemblies and Nanomaterials

The ability of molecules to self-assemble into well-defined supramolecular structures is a cornerstone of bottom-up nanotechnology. The structural features of this compound, including its rigid aromatic core and polar functional groups, make it a candidate for integration into such assemblies.

The directed self-assembly of this compound derivatives could lead to the formation of complex nanostructures such as nanofibers, nanotubes, and vesicles. These nanomaterials could find applications in areas such as drug delivery, sensing, and catalysis. The design of derivatives with specific recognition motifs could enable the programmed assembly of these molecules into functional architectures. For example, the introduction of hydrogen bonding moieties or long alkyl chains could be used to control the packing and morphology of the resulting supramolecular structures.

Although the exploration of this compound in the context of supramolecular assemblies and nanomaterials is still in its early stages, the fundamental principles of molecular self-assembly suggest that this is a fertile ground for future research and innovation.

Q & A

Basic Research Question

  • Storage : Keep in airtight containers at 2–8°C, protected from moisture and light. Desiccants (e.g., silica gel) prevent hydrolysis.
  • Safety : Use PPE (gloves, goggles), avoid inhalation (fume hood recommended), and neutralize spills with inert adsorbents .
    Stability Data :
ConditionDegradation Observed?
Ambient lightYes (photolysis)
High humidityHydrolysis to acid
>40°CPartial decomposition

Can this compound serve as a precursor for synthesizing peptidomimetic inhibitors?

Advanced Research Question
Yes, the cyano group enables functionalization via:

  • Nucleophilic Addition : Reaction with amines to form amidines.
  • Click Chemistry : Azide-alkyne cycloaddition for bioconjugation.
    Case Study : ISS 610’s 4-cyanobenzoate moiety enhances binding affinity to STAT3 by mimicking phosphotyrosine interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.